molecular formula C17H32O2 B1235691 cis-8-Heptadecenoic acid

cis-8-Heptadecenoic acid

Cat. No. B1235691
M. Wt: 268.4 g/mol
InChI Key: ZBIGLIMGCLJKHN-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cis-8-heptadecenoic acid is a heptadecenoic acid in which the double bond is located at the 8-9 position and has Z configuration. It is a heptadecenoic acid and a straight-chain fatty acid.

Scientific Research Applications

Conjugated Linoleic Acid: Nutritional and Biological Effects

Conjugated linoleic acid (CLA) is a term encompassing several isomers of linoleic acid, with cis-8-Heptadecenoic acid being a related compound. These fatty acids have been the subject of extensive research due to their potential health benefits. The biologically active isomers of CLA, specifically cis-9,trans-11, and trans-10,cis-12, are noted for their various physiological effects. These isomers are natural products with the cis-9,trans-11 isomer being the principal dietary form found predominantly in dairy products and beef. The trans-10,cis-12 CLA isomer is particularly known for its specific effects on adipocytes, reducing lipid uptake by inhibiting activities of lipoprotein lipase and stearoyl-CoA desaturase. Both isomers have shown potential in inhibiting carcinogenesis in animal models. Moreover, a 19-carbon CLA cognate, conjugated nonadecadienoic acid (CNA), closely related to cis-8-Heptadecenoic acid, has been identified to inhibit lipoprotein lipase activity, indicating the potential direct activity of these compounds in lipid metabolism (Pariza, Park, & Cook, 2001).

Potential Health Benefits and Concerns

The diverse biological activities of CLA have drawn considerable attention, with studies showing potential in preventing atherosclerosis, reducing body fat while improving lean body mass, and modulating immune and/or inflammatory responses. However, while the potential benefits are promising, it's crucial to monitor both the efficacy and possible adverse effects of CLA closely. This vigilance is especially pertinent as CLA's influence on aspects such as glucose homeostasis, oxidative stress, and hepatic steatosis remain areas of concern (Jun Ho Kim et al., 2016).

Immunomodulatory Properties

CLA, including its isomers, has been studied for its immunomodulatory properties. Dietary supplementation with CLA has been found to affect both the innate and adaptive immune responses. The cis-9,trans-11 and trans-10,cis-12 CLA isomers have demonstrated differential effects on immune function, influencing specific T cell populations and immunoglobulin subclasses in animal and human studies. Understanding the precise mechanisms through which CLA modulates immune function could pave the way for nutritional and therapeutic applications aimed at enhancing resistance against infectious diseases and treating immune imbalances (O'shea, Bassaganya-Riera, & Mohede, 2004).

properties

Molecular Formula

C17H32O2

Molecular Weight

268.4 g/mol

IUPAC Name

(Z)-heptadec-8-enoic acid

InChI

InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h9-10H,2-8,11-16H2,1H3,(H,18,19)/b10-9-

InChI Key

ZBIGLIMGCLJKHN-KTKRTIGZSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCC(=O)O

SMILES

CCCCCCCCC=CCCCCCCC(=O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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